(4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one
Overview
Description
(4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a trifluoropentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one typically involves the reaction of 4-chlorophenylhydrazine with 1,1,1-trifluoropentan-2-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(4-bromophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one
- (4E)-4-[(4-methylphenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one
Uniqueness
(4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O/c1-7(6-10(18)11(13,14)15)16-17-9-4-2-8(12)3-5-9/h2-5,17H,6H2,1H3/b16-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJOIUFEPRLUIN-FRKPEAEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)Cl)CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)Cl)/CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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